4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (CAS: 123640-93-7) is a bridged organosilane precursor distinguished by its rigid, aromatic biphenyl linker connecting two triethoxysilyl groups. This specific molecular architecture is central to its function in producing Periodic Mesoporous Organosilicas (PMOs), a class of hybrid organic-inorganic materials. The rigidity of the biphenyl unit imparts enhanced thermal, mechanical, and structural stability to the resulting materials compared to those synthesized from precursors with flexible aliphatic linkers or from purely inorganic silanes like tetraethoxysilane (TEOS). These properties are critical for applications demanding robust, high-surface-area materials with well-defined pore structures.
Substituting 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl with more common or flexible precursors like bis(triethoxysilyl)ethane (BTE) or tetraethoxysilane (TEOS) is often unviable for performance-critical applications. The rigid biphenyl linker is not merely a spacer; it is a functional component that dictates the final material's properties. Using a flexible ethane bridge (BTE) results in materials with lower thermal stability, as the ethane groups begin to decompose above 300°C, a temperature threshold significantly lower than that for biphenyl-based frameworks. This substitution compromises the material's suitability for high-temperature processes. Similarly, replacing it with TEOS eliminates the organic component within the framework, leading to a purely inorganic silica with different mechanical properties, surface chemistry, and pore structure, making it unsuitable for applications that rely on the hybrid nature of biphenylene-organosilicas.
Materials derived from 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl exhibit significantly higher thermal stability compared to those made from common aliphatic-bridged silanes. For instance, the organic ethane bridge in materials made from bis(triethoxysilyl)ethane (BTE) begins to decompose at temperatures above 300°C. In contrast, the biphenyl groups integrated into the silica framework are stable at much higher temperatures, with some studies confirming stability up to 400°C in air, which is essential for applications requiring thermal processing or operation at elevated temperatures.
| Evidence Dimension | Onset of Organic Linker Decomposition |
| Target Compound Data | Framework stable up to at least 400°C |
| Comparator Or Baseline | Bis(triethoxysilyl)ethane (BTE)-derived materials: Decomposes above 300°C |
| Quantified Difference | At least a 100°C higher operational temperature window before linker degradation. |
| Conditions | Thermogravimetric analysis (TGA) in air or inert atmosphere. |
This enables the use of the resulting materials in high-temperature applications like catalysis and gas separation where materials from aliphatic precursors would fail.
As a precursor for organosilicate glass (OSG) thin films, 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl offers a pathway to materials with low dielectric constants (k), a critical requirement for next-generation microelectronics. While standard inorganic silica (from TEOS) has a k value of ~4.0-4.2, incorporating organic groups like biphenyl helps lower this value. More importantly, the rigid biphenyl structure provides superior mechanical hardness and thermal stability (up to 500°C) compared to many polymer-based low-k materials, which can collapse at temperatures above 370°C. This combination of low k-value and mechanical robustness is a key differentiator.
| Evidence Dimension | Dielectric Constant (k) and Thermal Stability |
| Target Compound Data | Enables organosilicate films with k < 3.0 and thermal stability up to 500°C. |
| Comparator Or Baseline | Standard SiO2: k ≈ 4.0-4.2. Some porous polyimide films: Pore collapse > 370°C. |
| Quantified Difference | Potential for >25% reduction in dielectric constant vs. SiO2 while maintaining higher thermal stability than some polymeric alternatives. |
| Conditions | Fabrication of thin films for interlayer dielectrics in integrated circuits. |
This compound is a procurement choice for developing mechanically robust, low-k insulating layers that can withstand the thermal stresses of semiconductor manufacturing.
When used to create hybrid organosilica stationary phases for HPLC, the biphenyl group provides unique chromatographic properties compared to standard C18 (octadecyl) or other aromatic phases like phenyl-hexyl. The rigid biphenyl structure can engage in π-π interactions with aromatic analytes, leading to different selectivity. Studies comparing phenylene-bridged hybrid spheres to standard phases show they can offer much longer retention times and better separation ability for some aromatic compounds, which is not achievable with simple aliphatic phases. This allows for the resolution of structurally similar aromatic isomers or polycyclic aromatic hydrocarbons that may co-elute on standard C18 columns.
| Evidence Dimension | Chromatographic Selectivity |
| Target Compound Data | Provides enhanced retention and separation for aromatic compounds via π-π interactions. |
| Comparator Or Baseline | Standard C18 phases: Primarily hydrophobic interactions. Phenyl-hexyl phases: Weaker π-π interactions due to linker flexibility. |
| Quantified Difference | Demonstrates alternative selectivity, enabling separation of analytes that are unresolvable on common C18 columns. |
| Conditions | Reversed-phase high-performance liquid chromatography (RP-HPLC) of aromatic mixtures. |
For developing novel HPLC columns, this precursor allows the creation of stationary phases with a distinct selectivity profile, justifying its procurement for specialized analytical applications.
The superior thermal stability imparted by the biphenyl bridge makes this compound the right choice for synthesizing PMO-based catalyst supports intended for high-temperature reactions (>300°C), where supports made from aliphatic-bridged precursors like BTE would degrade.
In microelectronics, this precursor is indicated for the sol-gel or CVD deposition of organosilicate insulating films. Its use is justified when the final component requires a combination of a low dielectric constant (k < 3.0) and the mechanical and thermal robustness to withstand chemical-mechanical planarization (CMP) and thermal cycling during chip manufacturing, outperforming less stable polymeric alternatives.
This compound is the appropriate precursor for creating HPLC stationary phases designed for challenging separations of aromatic compounds, such as isomers or PAHs. The unique selectivity derived from the rigid biphenyl linker's π-π interactions provides resolving power that is often unattainable with standard C18 or other phenyl-based columns.